
Ascorbic acid calcium salt
概要
説明
Ascorbic acid calcium salt, also known as Calcium ascorbate, is a compound with the molecular formula CaC12H14O12 . It is the calcium salt of ascorbic acid, one of the mineral ascorbates . It is approximately 10% calcium by mass . As a food additive, it has the E number E 302 . It is approved for use as a food in the EU, USA, and Australia and New Zealand .
Synthesis Analysis
The preparation method of calcium ascorbate involves reacting calcium ascorbate with carbonic acid . Specifically, 35.2 parts of calcium ascorbate are added to 35-70 parts of water, under room temperature-75 ℃, and reacted with 10-11 parts of calcium carbonate for 30-240 minutes . After the reaction reaches balance, an amount of milk of lime is added to make the reaction solution pH value reach 4.5-7.0 .Molecular Structure Analysis
The empirical formula of this compound is C12H14CaO12 · 2H2O . The molecular weight is 426.34 .Chemical Reactions Analysis
Ascorbic acid serves as a cofactor for a large family of dioxygenases which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .Physical and Chemical Properties Analysis
Calcium ascorbate is soluble in water, with about 50 g dissolving in 100 mL . It is slightly soluble in alcohol and insoluble in ether . The molecular weight of Calcium ascorbate is 390.31 .科学的研究の応用
Antiviral Activity
Ascorbic acid and its calcium salt have been studied for their effects on pathogenic human retroviruses, particularly HIV. Research by Harakeh and Jariwalla (1991) found that calcium ascorbate reduced extracellular HIV reverse transcriptase activity similarly to ascorbic acid, suggesting its potential antiviral activity and therapeutic value in controlling HIV infection (Harakeh & Jariwalla, 1991).
Dermatological Use
Calcium ascorbate has been compared with ascorbic acid and tocopherol (vitamin E) for skin hydration effects. A study by Gönüllü et al. (2006) found that the skin-hydrating effect of calcium ascorbate was higher than ascorbic acid but lower than tocopherol, demonstrating its potential use in dermocosmetics (Gönüllü et al., 2006).
Alleviating Salt-Induced Stress in Plants
Ascorbic acid plays a role in counteracting the adverse effects of salt stress on plant growth. Athar, Khan, and Ashraf (2008) showed that exogenous application of ascorbic acid through the rooting medium could alleviate salt stress in wheat plants, enhancing growth, photosynthetic capacity, and maintaining ion homeostasis (Athar, Khan, & Ashraf, 2008).
Skin Health Applications
Ascorbic acid is used topically in dermatology for its antioxidative and photoprotective properties. A study by Ravetti et al. (2019) highlighted the roles of ascorbic acid in skin health, including its use in anti-aging cosmetic products as sodium ascorbate or ascorbyl palmitate (Ravetti et al., 2019).
Role in Periodontal Disease-Diabetes Mellitus Association
Ascorbic acid's effects on periodontal disease (PD) and diabetes mellitus (DM) were explored by Bogdan et al. (2020). Although results were inconclusive, decreased levels of vitamin C were observed in PD patients with DM, suggesting the need for more research on ascorbic acid supplementation in these conditions (Bogdan et al., 2020).
Bone Health
Diomede et al. (2019) investigated the impact of ascorbic acid on osteogenic differentiation in human gingival mesenchymal stem cells. Their findings indicated that ascorbic acid supports osteogenic differentiation, potentially making it a candidate for preventing and healing bone-related diseases (Diomede et al., 2019).
Safety and Hazards
Ascorbic acid and its salts, including calcium ascorbate, are generally recognized as safe substances for use as a chemical preservative in foods and as a nutrient or dietary supplement . The Cosmetic Ingredient Review states that ascorbic acid and its salts are safe for use in cosmetic and personal care products .
将来の方向性
Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . Future research could focus on the potential therapeutic strategies of improved efficacy and lower toxicity for the use of ascorbate, iron, and the iron–ascorbate complex in different clinical conditions based on their absorption, distribution, metabolism, excretion, toxicity (ADMET), pharmacokinetic, redox, and other properties .
作用機序
Target of Action
Ascorbic acid calcium salt, also known as calcium ascorbate, primarily targets a variety of fundamental cellular functions. It serves as a cofactor for a large family of dioxygenases , which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also plays a role in gene expression, differentiation, and redox homeostasis .
Mode of Action
Calcium ascorbate interacts with its targets by serving as a cofactor, enabling these enzymes to carry out their functions . As an antioxidant, it acts as a very effective scavenger of primary reactive oxygen species . Additionally, the reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 .
Biochemical Pathways
This compound affects multiple biochemical pathways. It is involved in the regulation of gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of the extracellular matrix and in the epigenetic processes of histone and DNA demethylation . Furthermore, it is involved in the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . The pharmacokinetic parameters of calcium after oral administration indicated that the calcium absorption was significantly different among different calcium salts . The absolute calcium bioavailability of calcium ascorbate was found to be greater than that of other calcium salts .
Result of Action
The action of this compound results in a multitude of biochemical processes that are dependent on ascorbate in all nucleated human cells . It helps in maintaining normal levels of tocopherol (vitamin E)—the main lipid-soluble antioxidant . It also inhibits lipid peroxidation . Moreover, it can protect cellular macromolecules—proteins, lipids, carbohydrates, and nucleic acids—from oxidative damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, cells in typical cultures are severely deficient in ascorbate, which raises concerns about their ability to accurately recapitulate toxic and other responses in vivo . Moreover, ascorbic acid is widely acknowledged as the most effective growth regulator for mitigating the effects of salt stress .
生化学分析
Biochemical Properties
Ascorbic acid calcium salt plays a crucial role in various biochemical reactions. It acts as a potent antioxidant, protecting cells and tissues from damage caused by free radicals. It also serves as a cofactor for a large family of dioxygenases, which are enzymes involved in the hydroxylation of proline and lysine residues in collagen synthesis . Additionally, this compound interacts with iron-containing proteins, facilitating the reduction of ferric ions to ferrous ions, which is essential for iron absorption and metabolism . The compound also enhances the activity of enzymes involved in the synthesis of neurotransmitters and hormones .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of genes involved in collagen synthesis, thereby promoting skin and joint health . It also plays a role in the regulation of redox homeostasis by reducing reactive oxygen species (ROS) and protecting cells from oxidative stress . Furthermore, this compound supports immune function by enhancing the activity of immune cells and promoting the production of cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It acts as an electron donor, participating in redox reactions that neutralize ROS and regenerate other antioxidants . The compound also binds to specific enzymes, such as prolyl hydroxylase and lysyl hydroxylase, to facilitate the hydroxylation of collagen . Additionally, this compound influences gene expression by modulating the activity of transcription factors and epigenetic regulators . These interactions contribute to its overall antioxidant and pro-collagen effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or air . Over time, the degradation of this compound can lead to a decrease in its antioxidant activity and effectiveness . Long-term studies have shown that continuous supplementation with this compound can maintain cellular function and support overall health . The stability and efficacy of the compound may be influenced by storage conditions and formulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to support immune function, enhance collagen synthesis, and protect against oxidative stress . At high doses, this compound can have toxic effects, including gastrointestinal disturbances and kidney stones . Studies have also indicated that there may be a threshold effect, where the benefits of the compound plateau at a certain dosage, and higher doses do not provide additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the biosynthesis of collagen, carnitine, and neurotransmitters . The compound interacts with enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis . It also participates in the regeneration of other antioxidants, such as glutathione and vitamin E . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is absorbed in the intestinal lumen and transported to various organs through sodium vitamin C transporters (SVCTs) . Within cells, this compound is distributed to different compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization and accumulation of the compound are influenced by factors such as membrane potential, pH gradients, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in redox reactions and antioxidant defense . It is also found in the mitochondria, where it supports energy production and protects against oxidative damage . Additionally, this compound is present in the endoplasmic reticulum, where it plays a role in protein folding and post-translational modifications . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ascorbic acid calcium salt can be achieved through a simple reaction between Ascorbic acid and Calcium hydroxide.", "Starting Materials": [ "Ascorbic acid", "Calcium hydroxide", "Distilled water" ], "Reaction": [ "Dissolve 10 g of Ascorbic acid in 100 mL of distilled water.", "Add 10 g of Calcium hydroxide to the Ascorbic acid solution and stir until completely dissolved.", "Heat the mixture to 60-70°C and maintain the temperature for 30 minutes.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it in an oven at 60°C for 2 hours.", "The resulting product is Ascorbic acid calcium salt." ] } | |
CAS番号 |
5743-27-1 |
分子式 |
C6H8CaO6 |
分子量 |
216.20 g/mol |
IUPAC名 |
calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |
InChI |
InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
InChIキー |
DYUQIXOTDWLZOA-RXSVEWSESA-N |
異性体SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |
Color/Form |
White crystalline powder |
| 5743-27-1 | |
物理的記述 |
White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |
賞味期限 |
AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |
溶解性 |
INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |
同義語 |
calcium ascorbate Ester C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



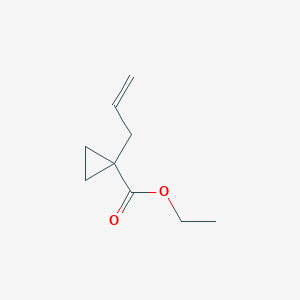
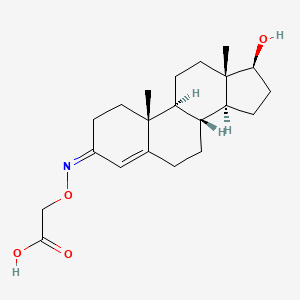

![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
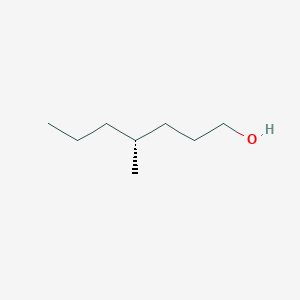

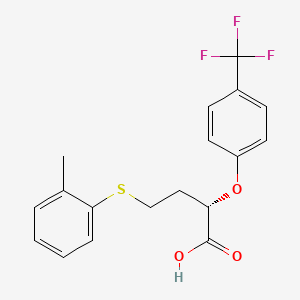
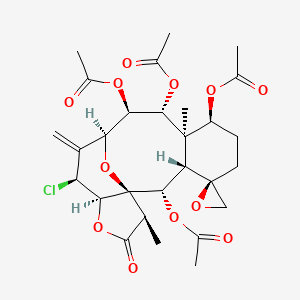
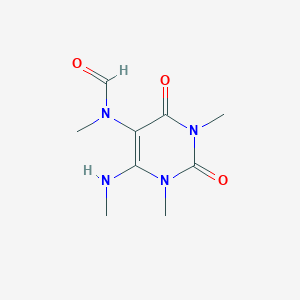
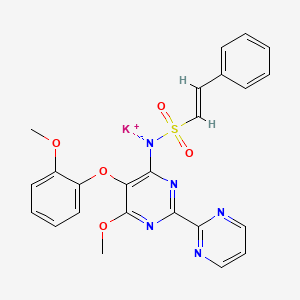
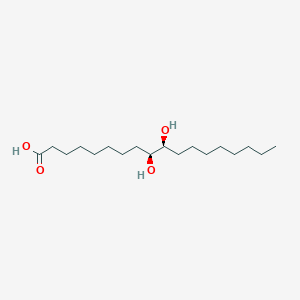
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)
